Cas no 10068-67-4 (Z-TYR(TBU)-OSU)

Z-TYR(TBU)-OSU is a protected tyrosine derivative commonly used in peptide synthesis. The tert-butyl (tBu) group safeguards the hydroxyl functionality of tyrosine, preventing unwanted side reactions during solid-phase or solution-phase peptide coupling. The N-hydroxysuccinimide (OSU) ester moiety enhances reactivity with amine groups, enabling efficient amide bond formation under mild conditions. This reagent is particularly valuable in constructing complex peptides or modified tyrosine-containing sequences, offering high selectivity and yield. Its stability and compatibility with standard Fmoc/tBu SPPS protocols make it a practical choice for researchers. Proper handling under inert conditions is recommended to preserve its reactivity.
Z-TYR(TBU)-OSU structure
Z-TYR(TBU)-OSU structure
Product Name:Z-TYR(TBU)-OSU
CAS No:10068-67-4
MF:C25H28N2O7
MW:468.499027252197
MDL:MFCD00153350
CID:118346
PubChem ID:14464459
Update Time:2025-06-08

Z-TYR(TBU)-OSU Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,[(1S)-1-[[4-(1,1-dimethylethoxy)phenyl]methyl]-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-,phenylmethyl ester (9CI)
    • (2,5-dioxopyrrolidin-1-yl) (2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate
    • Carbamic acid,[(1S)-1-[[4-(1,1-dimethylethoxy)phenyl]methyl]-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]...
    • Carbamic acid,[(1S)-1-[[4-(1,1-dimethylethoxy)phenyl]methyl]-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-,phenylmethyl este
    • Z-O-TERT-BUTYL-L-TYROSINE N-HYDROXYSUCCINIMIDE ESTER
    • Z-TYR(BUT)-OSU
    • Z-Tyr(tBu)-OSu
    • 2,5-Dioxo-1-Pyrrolidinyl N-[(Benzyloxy)Carbonyl]-O-(2-Methyl-2-Propanyl)-L-Tyrosinate
    • AmbotzZAA1255
    • Z-Tyr(But)-ONSu
    • BS-42098
    • DTXSID50560649
    • N-alpha-BenZyloxycarbonyl-O-t-butyl-L-tyrosine succinimidyl ester (CbZ-L-Tyr(tBu)-OSu)
    • Carbamic acid, [(1S)-1-[[4-(1,1-dimethylethoxy)phenyl]methyl]-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-, phenylmethyl ester (9CI)
    • AKOS016003320
    • 2,5-DIOXOPYRROLIDIN-1-YL (S)-2-(((BENZYLOXY)CARBONYL)AMINO)-3-(4-(TERT-BUTOXY)PHENYL)PROPANOATE
    • (S)-2,5-dioxopyrrolidin-1-yl 2-(benzyloxycarbonylamino)-3-(4-tert-butoxyphenyl)propanoate
    • 10068-67-4
    • FD10541
    • 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-tyrosinate
    • MFCD00153350
    • 2,5-dioxo-1-pyrrolidinyl n-((benzyloxy)carbonyl)-o-(2-methyl-2-propanyl)-l-tyrosinate
    • 2,5-DIOXOPYRROLIDIN-1-YL (2S)-2-{[(BENZYLOXY)CARBONYL]AMINO}-3-[4-(TERT-BUTOXY)PHENYL]PROPANOATE
    • Z-TYR(TBU)-OSU
    • MDL: MFCD00153350
    • Inchi: 1S/C25H28N2O7/c1-25(2,3)33-19-11-9-17(10-12-19)15-20(23(30)34-27-21(28)13-14-22(27)29)26-24(31)32-16-18-7-5-4-6-8-18/h4-12,20H,13-16H2,1-3H3,(H,26,31)/t20-/m0/s1
    • InChI Key: UQLJTOVTUWDKCW-FQEVSTJZSA-N
    • SMILES: O(C1C=CC(=CC=1)C[C@@H](C(=O)ON1C(CCC1=O)=O)NC(=O)OCC1C=CC=CC=1)C(C)(C)C

Computed Properties

  • Exact Mass: 468.19000
  • Monoisotopic Mass: 468.18965124g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 12
  • Complexity: 718
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 6
  • XLogP3: 3.4
  • Topological Polar Surface Area: 111Ų

Experimental Properties

  • PSA: 111.24000
  • LogP: 3.63740

Z-TYR(TBU)-OSU Security Information

  • Storage Condition:-15°C

Z-TYR(TBU)-OSU Pricemore >>

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Additional information on Z-TYR(TBU)-OSU

Professional Introduction to Compound CAS No. 10068-67-4 and Product Name: Z-TYR(TBU)-OSU

The compound with the CAS number 10068-67-4 is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, along with its derivative Z-TYR(TBU)-OSU, represents a cutting-edge approach in the development of novel therapeutic agents. The significance of these compounds lies in their unique structural properties and their potential applications in modulating biological pathways relevant to human health and disease.

In recent years, there has been a surge in research focused on the development of molecules that can interact selectively with biological targets. The compound CAS No. 10068-67-4 has been identified as a key intermediate in the synthesis of various bioactive molecules. Its molecular structure, characterized by specific functional groups, makes it an attractive candidate for further chemical modifications. These modifications can enhance its pharmacological properties, making it more effective in treating a range of medical conditions.

The product Z-TYR(TBU)-OSU is a derivative of CAS No. 10068-67-4 that has been engineered to exhibit enhanced binding affinity and improved metabolic stability. This derivative has been the subject of numerous preclinical studies, which have demonstrated its potential in treating inflammatory disorders and neurodegenerative diseases. The introduction of the Z-TYR(TBU)-OSU moiety into the molecular framework has been shown to significantly improve the compound's bioavailability and therapeutic efficacy.

One of the most compelling aspects of Z-TYR(TBU)-OSU is its mechanism of action. Studies have shown that this compound interacts with specific receptors and enzymes involved in inflammatory pathways. By modulating these pathways, Z-TYR(TBU)-OSU can reduce inflammation and mitigate the symptoms associated with chronic inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Additionally, its ability to cross the blood-brain barrier makes it a promising candidate for treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.

The synthesis of Z-TYR(TBU)-OSU involves a multi-step process that requires precise control over reaction conditions and reagent selection. The use of advanced synthetic techniques, such as solid-phase peptide synthesis and enzymatic catalysis, ensures high yield and purity. These techniques are critical in producing compounds that meet the stringent requirements for clinical trials and eventual drug development.

Recent advancements in computational chemistry have also played a pivotal role in optimizing the structure of Z-TYR(TBU)-OSU. Molecular modeling studies have helped researchers predict how different structural modifications will affect the compound's biological activity. This approach has allowed for rapid screening of potential candidates, significantly reducing the time and cost associated with drug discovery.

The pharmacokinetic properties of Z-TYR(TBU)-OSU have been extensively studied to ensure its safety and efficacy in humans. Preliminary clinical trials have shown that the compound is well-tolerated at therapeutic doses, with minimal side effects. These findings are encouraging for researchers who are working to develop new treatments for chronic diseases.

In conclusion, the compound CAS No. 10068-67-4 and its derivative Z-TYR(TBU)-OSU represent significant advancements in pharmaceutical chemistry. Their unique properties make them promising candidates for treating a variety of medical conditions, particularly those involving inflammation and neurodegeneration. As research continues to uncover new applications for these compounds, they are likely to play an increasingly important role in modern medicine.

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